molecular formula C36H28P2 B2511093 4,4'-Bis(diphenylphosphino)biphenyl CAS No. 4129-44-6

4,4'-Bis(diphenylphosphino)biphenyl

Cat. No. B2511093
CAS RN: 4129-44-6
M. Wt: 522.568
InChI Key: RJUKHLSOORRJLL-UHFFFAOYSA-N
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Description

4,4'-Bis(diphenylphosphino)biphenyl (abbreviated as BDPBP) is a type of organophosphine compound which has been used in a wide array of scientific research applications. It is a white, crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and THF. BDPBP is a versatile reagent and has been used in the synthesis of many organic compounds, as well as in the study of enzyme inhibitors and enzyme-substrate interactions.

Scientific Research Applications

Catalytic Activity in Olefin Polymerization

4,4'-Bis(diphenylphosphino)biphenyl has been utilized in catalytic activities, particularly in olefin polymerization. Chuchuryukin et al. (2011) synthesized transition metal pincer complexes using 4,4'-bis(diphenylphosphino)biphenyl, demonstrating significant activity in ethene polymerization (Chuchuryukin et al., 2011).

Suzuki-Miyaura Reaction Catalysis

Wang et al. (2017) synthesized diphosphines including 4,4'-bis(diphenylphosphino)biphenyl and used them to create main-chain diphosphine-Pd organometallic polymers. These polymers showed high catalytic activity in Suzuki-Miyaura coupling reactions at room temperature (Wang et al., 2017).

Hydroformylation Process Enhancement

Casey et al. (1992) explored the use of diphosphines like 4,4'-bis(diphenylphosphino)biphenyl in rhodium-catalyzed hydroformylation. They found that diphosphines with large natural bite angles improved the selectivity for n-aldehyde formation (Casey et al., 1992).

Investigation of Torsional Barriers

Desponds and Schlosser (1996) studied the torsional barriers in 4,4'-bis(diphenylphosphino)biphenyl. They calculated a torsional barrier of 22 kcal/mol, indicating rapid racemization at temperatures around or above 25 °C (Desponds & Schlosser, 1996).

Synthesis of Metal Complexes

Balakrishna et al. (1993) reported the synthesis of transition metal complexes using 4,4'-bis(diphenylphosphino)biphenyl. These complexes have applications in various chemical transformations (Balakrishna et al., 1993).

Synthesis of Heterodifunctional Ligands

Ganushevich et al. (2016) synthesized 4,4'-bis(phosphiran-1-yl)biphenyl, a derivative of 4,4'-bis(diphenylphosphino)biphenyl. This compound serves as a precursor or ligand for metal complexes (Ganushevich, Miluykov, & Sinyashin, 2016).

Photophysical and Electrochemical Properties

Leoni et al. (2018) explored the electronic and structural properties of heteroleptic [Cu(NN)(PP)]+ complexes, including those derived from 4,4'-bis(diphenylphosphino)biphenyl. The study contributed to understanding the structure-property relationships in these compounds (Leoni et al., 2018).

Asymmetric Cycloisomerisation Catalysis

Barreiro et al. (2014) reported the synthesis of [(diphosphine)Au2Cl2] complexes using ligands like 4,4'-bis(diphenylphosphino)biphenyl. These complexes showed significant catalytic activity in asymmetric cycloisomerisation of 1,6-enynes (Barreiro et al., 2014).

properties

IUPAC Name

[4-(4-diphenylphosphanylphenyl)phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28P2/c1-5-13-31(14-6-1)37(32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUKHLSOORRJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)P(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a three-necked flask, under a nitrogen atmosphere, there were placed 1.22 g (3 mmol) of 4,4′-diiodobiphenyl (product of Tokyo Kasei Kogyo Co., Ltd.), 0.11 g (0.6 mmol) of copper(I) iodide (product of Wako Pure Chemical Industries, Ltd.) and 3.26 g (12 mmol) of cesium carbonate (Wako Pure Chemical Industries, Ltd.). Next, 50 mL of dehydrated toluene (product of Wako Pure Chemical Industries, Ltd.) and 25 mL (9 mmol) of a hexane solution of diphenylphosphine (diphenylphosphine content: 10 mass %, product of Sterm) were added to the flask, and the mixture was heated to reflux for 24 hours. The reaction mixture was then cooled to room temperature and filtered with Celite. After filtration, the solvent was distilled off under reduced pressure and purified by silica gel column chromatography (silica gel, hexane:dichloromethane=2:1), to obtain 650 mg 4,4′-bis(diphenylphosphino)biphenyl represented by the following formula (1) (1.2 mmol, 42% yield), as a phosphine ligand.
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
0.11 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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